REACTION_CXSMILES
|
BrCCBr.[Cl:5][C:6]([Cl:12])(Cl)[C:7]([O:9][CH3:10])=[O:8].[CH3:13][Si:14](Cl)([CH3:16])[CH3:15]>O1CCCC1.CCCCCC.[Zn]>[Cl:5][C:6]([Cl:12])=[C:7]([O:9][CH3:10])[O:8][Si:14]([CH3:16])([CH3:15])[CH3:13]
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
7.1 mL
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OC)(Cl)Cl
|
Name
|
|
Quantity
|
9.1 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at gentle reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
was below 50 degrees
|
Type
|
CUSTOM
|
Details
|
The resulting solid was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Solids were removed by filtration
|
Type
|
WASH
|
Details
|
washing with hexane
|
Type
|
CONCENTRATION
|
Details
|
The filtrated was concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue was then distilled under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC(=C(O[Si](C)(C)C)OC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g | |
YIELD: CALCULATEDPERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |